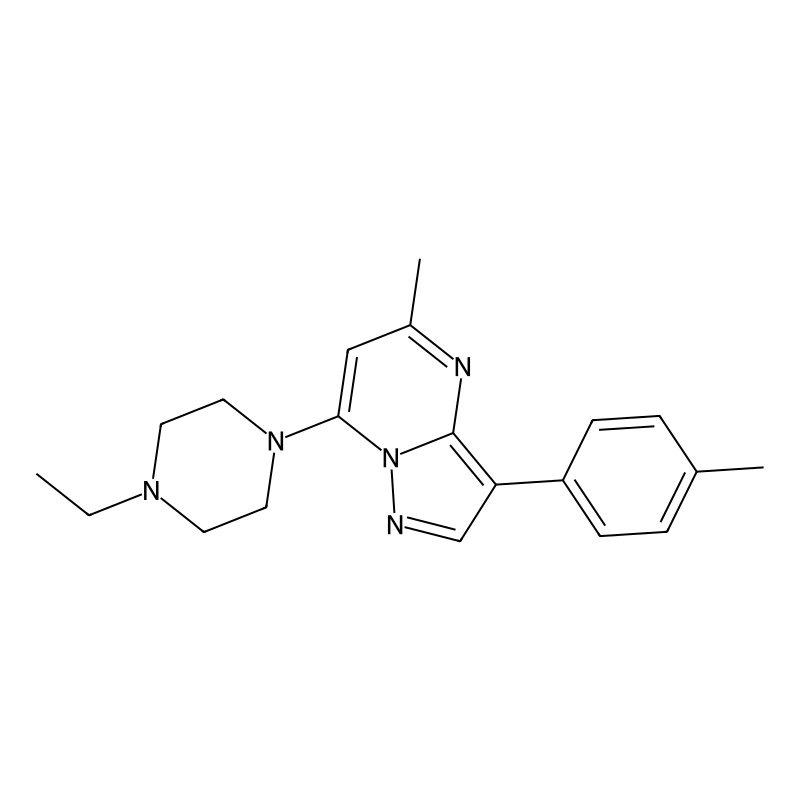

7-(4-Ethylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Search Strategies

Scientific databases like PubMed, ScienceDirect, and Scopus were searched using the compound's full name and variations of its chemical structure.

Findings

The searches did not yield any publications specifically focused on 7-(4-Ethylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine.

Future Research Possibilities

The structure of 7-(4-Ethylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine incorporates several features of interest for medicinal chemistry. Here are some potential areas for future research:

Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine core structure is present in many known kinase inhibitors []. Research could explore if 7-(4-Ethylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine shows inhibitory activity against specific kinases.

Anticancer Properties

Due to the presence of the piperazinyl group, which is a common pharmacophore in anticancer drugs [], researchers might investigate the compound's potential for antitumor activity.

Other Biological Activities

The combination of functional groups in 7-(4-Ethylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine could lead to various biological activities. Further research is needed to explore these possibilities.

7-(4-Ethylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This class is characterized by a bicyclic structure that incorporates both pyrazole and pyrimidine rings. The specific compound features a 4-ethylpiperazine substituent at the seventh position, a methyl group at the fifth position, and a para-methylphenyl group at the third position. This unique arrangement contributes to its potential biological activities and applications in medicinal chemistry.

- Nucleophilic substitutions: The nitrogen atoms in the pyrazolo and pyrimidine rings can act as nucleophiles.

- Electrophilic aromatic substitutions: The aromatic rings can react with electrophiles.

- Cyclization reactions: It can form new cyclic compounds through cyclization processes involving its functional groups.

These reactions are significant for modifying the compound to enhance its biological activity or to create derivatives for further study.

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit a range of biological activities, including:

- Anticancer properties: Some derivatives have shown effectiveness against various cancer cell lines, including breast and colon cancer cells .

- Kinase inhibition: Compounds in this class have been explored for their ability to inhibit specific kinases, such as PI3K and IRAK4, which are implicated in cancer and inflammatory diseases .

- Anti-inflammatory effects: Certain derivatives may also possess anti-inflammatory properties, making them candidates for treating conditions like chronic obstructive pulmonary disease (COPD) .

The synthesis of 7-(4-Ethylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine can be approached through various methods:

- Microwave-assisted synthesis: A one-pot method involving palladium-catalyzed direct C–H arylation followed by saponification has been reported. This technique offers advantages such as shorter reaction times and higher yields compared to classical methods .

- Multi-step synthesis: Traditional approaches involve multiple steps starting from aminopyrazoles and employing various reagents to introduce desired functional groups at specific positions on the pyrazolo[1,5-a]pyrimidine core .

The compound has potential applications in:

- Pharmaceutical development: Due to its biological activities, it is being investigated as a lead compound for developing new anticancer or anti-inflammatory drugs.

- Research tools: It may serve as a tool compound in studies aimed at understanding kinase signaling pathways and their role in disease mechanisms.

Studies on the interactions of 7-(4-Ethylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine with biological targets have revealed:

- Binding affinity: The compound's structure allows it to form hydrogen bonds and π–π interactions with target proteins, enhancing its efficacy as an inhibitor.

- Selectivity: Research suggests that modifications at specific positions can improve selectivity for certain kinases over others, which is crucial for minimizing side effects during therapeutic use .

Several compounds share structural similarities with 7-(4-Ethylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine. Here are a few notable examples:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 7-(Morpholin-4-yl)-5-methyl-pyrazolo[1,5-a]pyrimidine | Morpholine substituent | PI3K inhibition |

| 7-(Aminomethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine | Aminomethyl group | Anticancer activity |

| 7-(Phenyl)-5-methyl-pyrazolo[1,5-a]pyrimidine | Simple phenyl group | Kinase inhibition |

These compounds highlight the versatility of the pyrazolo[1,5-a]pyrimidine scaffold in medicinal chemistry. The unique substituents on each compound influence their biological properties and potential therapeutic applications.